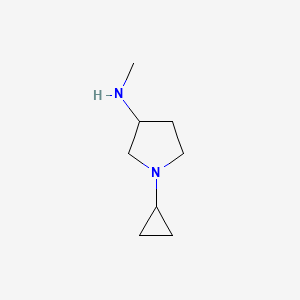![molecular formula C12H13NO3 B1517581 2-[4-(3-Cyanopropoxy)phenyl]acetic acid CAS No. 558640-84-9](/img/structure/B1517581.png)
2-[4-(3-Cyanopropoxy)phenyl]acetic acid
Descripción general
Descripción
“2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 558640-84-9 . It has a molecular weight of 219.24 and its IUPAC name is [4-(3-cyanopropoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is 1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10 (4-6-11)9-12 (14)15/h3-6H,1-2,8-9H2, (H,14,15) .Physical And Chemical Properties Analysis
“2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación
Materials Science Applications
Phenolic compounds like phloretic acid, a phenylacetic acid derivative, have been explored as renewable building blocks in materials science. Phloretic acid is utilized to enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, leading to materials with promising thermal and thermo-mechanical properties suitable for a wide range of applications, from coatings to advanced composites (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Phenylacetic acid derivatives have also been studied for their antimicrobial properties. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant in vitro antimicrobial activity against several strains of microbes. This research suggests the potential of phenylacetic acid derivatives in developing new antimicrobial agents (M. Noolvi et al., 2016).
Environmental Applications
In environmental science, derivatives of phenylacetic acid are part of studies focusing on pollutant degradation. For example, advanced oxidation processes using peracetic acid have been explored for the degradation of aromatic organic compounds. This research contributes to understanding the mechanisms of pollutant degradation and the development of more efficient and environmentally friendly waste treatment technologies (Juhee Kim et al., 2020).
Analytical Chemistry
In analytical chemistry, phenylacetic acid derivatives are used as chemosensors for the detection of metal ions in biological samples. For instance, a fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid demonstrates high selectivity and sensitivity for Al(3+) ions, enabling its application in bioimaging and real-time monitoring of aluminum levels in living cells (Shilang Gui et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(3-cyanopropoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,1-2,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRQDQVRHMVLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Cyanopropoxy)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



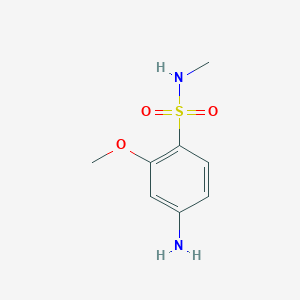
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
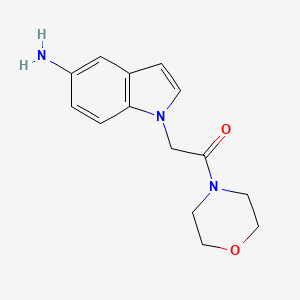
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
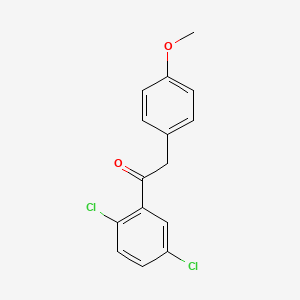
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
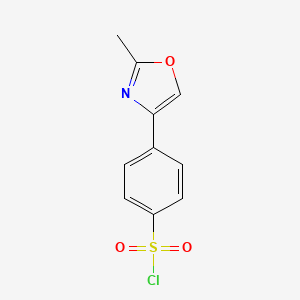
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)
